Cas no 879713-65-2 (7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole)

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole structure
879713-65-2 structure
Product Name:7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
CAS 번호:879713-65-2
MF:C15H14BrN
메가와트:288.182363033295
MDL:MFCD09056715
CID:69235
PubChem ID:27281663
Update Time:2024-10-26

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole 화학적 및 물리적 성질

이름 및 식별자

    • 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
    • 6-BROMO-2,3,3-TRIMETHYLBENZOINDOLENINE
    • 7-bromo-1,1,2-trimethylbenzo[e]indole
    • W9030
    • 7-bromo-1,1,2-trimethyl-1h-benz[e]indole
    • ST24029880
    • 1H-Benz[e]indole,7-bromo-1,1,2-trimethyl-
    • 6-Bromo-2,3,3-trimethyl-4,5-benzoindolenine
    • 713B652
    • 7-Bromo-1,1,2-trimethyl-1H-benz[e]indole (ACI)
    • C15H14BrN
    • DS-11780
    • DTXSID00650645
    • DB-369453
    • 7-Bromo-1 pound not1 pound not2-trimethyl-1H-benzo[e]indole
    • SY104991
    • AKOS015920171
    • CS-0019345
    • SCHEMBL650303
    • 879713-65-2
    • MFCD09056715
    • 7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
    • MDL: MFCD09056715
    • 인치: 1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3
    • InChIKey: OJKFWXNRBKESAI-UHFFFAOYSA-N
    • 미소: BrC1C=C2C=CC3=C(C2=CC=1)C(C)(C)C(C)=N3

계산된 속성

  • 정밀분자량: 287.03100
  • 동위원소 질량: 287.031
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 347
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 4.2
  • 토폴로지 분자 극성 표면적: 12.4

실험적 성질

  • 밀도: 1.38
  • 비등점: 382.5 °C at 760 mmHg
  • 플래시 포인트: 185.2 °C
  • 굴절률: 1.634
  • PSA: 12.36000
  • LogP: 4.42150

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
037023-250mg
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
879713-65-2 97%
250mg
£74.00 2022-03-01
Fluorochem
037023-1g
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
879713-65-2 97%
1g
£186.00 2022-03-01
Fluorochem
037023-5g
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
879713-65-2 97%
5g
£556.00 2022-03-01
Fluorochem
037023-10g
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
879713-65-2 97%
10g
£999.00 2022-03-01
TRC
B817325-10mg
7-Bromo-1,1,2-Trimethyl-1h-Benzo[E]Indole
879713-65-2
10mg
$ 50.00 2022-06-06
TRC
B817325-50mg
7-Bromo-1,1,2-Trimethyl-1h-Benzo[E]Indole
879713-65-2
50mg
$ 115.00 2022-06-06
TRC
B817325-100mg
7-Bromo-1,1,2-Trimethyl-1h-Benzo[E]Indole
879713-65-2
100mg
$ 185.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA252-200mg
7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
879713-65-2 97%
200mg
606.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA252-50mg
7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
879713-65-2 97%
50mg
242.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA252-1g
7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
879713-65-2 97%
1g
1813.0CNY 2021-08-04

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid ;  10 min, 160 °C
참조
Design and synthesis of symmetrical pentamethine cyanine dyes as NIR photosensitizers for PDT
Ciubini, Betty ; et al, Dyes and Pigments, 2019, 160, 806-813

합성 방법 2

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → 80 °C; 24 h, 125 °C
2.1 Reagents: Acetic acid ;  10 min, 160 °C
참조
Design and synthesis of symmetrical pentamethine cyanine dyes as NIR photosensitizers for PDT
Ciubini, Betty ; et al, Dyes and Pigments, 2019, 160, 806-813

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole Raw materials

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole Preparation Products

7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:879713-65-2)7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
주문 번호:A862348
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:35
가격 ($):215.0/640.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:879713-65-2)7-Bromo-1,1,2-Trimethyl-1h-BenzoEIndole
A862348
순결:99%/99%
재다:1g/5g
가격 ($):215.0/640.0
Email